molecular formula C16H10BrN3O2S2 B12148030 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12148030
M. Wt: 420.3 g/mol
InChI Key: UVXDLHDOZNNENM-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Significance of Thiazolidinone Derivatives

Thiazolidinones are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, with a carbonyl group at position 4. The target compound belongs to the 2-thioxothiazolidin-4-one subclass, distinguished by a thiocarbonyl group at position 2. Key structural features include:

Feature Description
Core structure 1,3-thiazolidin-4-one with 2-thioxo modification
Substituents - 4-Bromo benzamide at N3
- (5Z)-Pyridin-2-ylmethylidene at C5
Molecular formula C₁₆H₁₀BrN₃O₂S₂
Configuration Z-isomer at C5-C6 double bond (pyridinylmethylidene group)

The bromine atom enhances electrophilic reactivity, while the pyridinyl group contributes to π-π stacking interactions in biological targets. The thioxo group increases hydrogen-bonding potential compared to oxo analogues.

Position of Target Compound in Heterocyclic Chemistry Research

This derivative bridges two research domains:

  • Pharmacophore optimization : The 2-thioxo group improves binding affinity to enzymatic targets like protein tyrosine phosphatases.
  • Metal coordination chemistry : The thiazolidinone sulfur and pyridinyl nitrogen atoms enable complexation with transition metals, as demonstrated in related compounds.

Recent studies highlight its relevance in:

  • Anticancer research : Structural analogs show IC₅₀ values <10 μM against MCF-7 breast cancer cells.
  • Antimicrobial development : Thioxothiazolidinones exhibit MIC values of 2–8 μg/mL against Gram-positive pathogens.

Historical Development of 2-Thioxothiazolidin-4-One Analogues

The synthesis of 2-thioxothiazolidin-4-ones evolved through three key phases:

Phase 1 (Pre-2000):

  • Initial synthesis via cyclocondensation of thioureas with α-mercapto carboxylic acids.
  • Limited pharmacological exploration due to stability issues.

Phase 2 (2000–2015):

  • Introduction of ZnCl₂-catalyzed reactions using Schiff bases and thioglycolic acid (yields >75%).
  • Discovery of antidiabetic activity via PPAR-γ modulation, as seen in rosiglitazone derivatives.

Phase 3 (2015–Present):

  • Stereoselective synthesis enabling Z/E isomer control, critical for bioactivity.
  • Computational modeling-guided substitution patterns (e.g., bromo at benzamide para-position).

The target compound represents a third-generation derivative combining optimized substituents for enhanced target selectivity and metabolic stability.

Properties

Molecular Formula

C16H10BrN3O2S2

Molecular Weight

420.3 g/mol

IUPAC Name

4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H10BrN3O2S2/c17-11-6-4-10(5-7-11)14(21)19-20-15(22)13(24-16(20)23)9-12-3-1-2-8-18-12/h1-9H,(H,19,21)/b13-9-

InChI Key

UVXDLHDOZNNENM-LCYFTJDESA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Thiazolidinone Core Assembly

The thiazolidin-4-one scaffold is synthesized via cyclocondensation of thiosemicarbazides with α-bromo esters. A representative protocol involves reacting 2-mercapto propane hydrazide with ethyl bromoacetate in ethanol under reflux, catalyzed by anhydrous sodium acetate. This yields the 2-thioxo-1,3-thiazolidin-4-one intermediate, which serves as the foundation for subsequent functionalization.

Reaction Conditions:

ComponentQuantity/Parameter
Ethyl bromoacetate11 mmol
Anhydrous NaOAc1.5 equiv
SolventEthanol (30 mL)
Temperature75°C (reflux)
Duration3–6 hours

The reaction progress is monitored by TLC (ethyl acetate/hexane, 9:1), with yields typically exceeding 70% after column chromatography.

ParameterValue
Reactant ratio1:1 (thiazolidinone:aldehyde)
SolventDMF
Irradiation power300 W
Temperature120°C
Pressure150 psi

Stereochemical control at the C5 position is critical, with the Z-isomer predominating due to thermodynamic stabilization via intramolecular hydrogen bonding.

Bromobenzamide Functionalization

The final step involves N-acylation of the thiazolidinone nitrogen with 4-bromobenzoyl chloride. This reaction proceeds in dichloromethane at 0°C using triethylamine as a base, achieving quantitative acylation within 2 hours.

Acylation Conditions:

ReagentQuantity
4-Bromobenzoyl chloride1.2 equiv
Triethylamine2.0 equiv
SolventDCM (anhydrous)
Temperature0°C → room temperature

Crude product purification employs recrystallization from ethanol/water (3:1), yielding crystalline material with ≥98% HPLC purity.

Industrial-Scale Production Strategies

While laboratory synthesis prioritizes flexibility, industrial manufacturing of 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide emphasizes throughput and cost efficiency:

Continuous Flow Reactor Systems

Key stages (cyclocondensation and Knoevenagel reaction) are performed in tubular reactors with the following advantages:

MetricBatch ProcessContinuous Flow
Cycle time8–12 hours45–60 minutes
Yield68–72%85–88%
Solvent consumption15 L/kg5 L/kg

Residence time distribution studies confirm narrow particle size ranges (PDI <1.2) in flow systems, minimizing side reactions.

Crystallization Optimization

Industrial crystallization employs anti-solvent precipitation using a 1:3 v/v acetone/water mixture. Process analytical technology (PAT) tools monitor crystal growth in real-time, ensuring consistent particle size (D90 <50 µm) and polymorphic form (Form I, PXRD confirmed).

Mechanistic Insights and Stereochemical Control

The Z-configuration at C5 is governed by:

  • Thermodynamic Stability : Intramolecular H-bonding between the thioxo group and pyridinyl nitrogen stabilizes the Z-isomer by 12.3 kcal/mol (DFT calculations).

  • Kinetic Factors : Microwave irradiation accelerates the condensation rate, favoring Z-selectivity through rapid equilibration.

Stereochemical Outcomes:

ConditionZ:E Ratio
Conventional heating7:1
Microwave irradiation15:1

Analytical Characterization

Critical quality attributes are verified through:

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.23 (s, 1H, CH=N), 7.89–7.82 (m, 4H, Ar-H), 4.32 (s, 2H, SCH2).

  • HRMS : m/z 419.9841 [M+H]+ (calc. 419.9838).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration and dihedral angle of 86.2° between benzamide and pyridine planes, explaining reduced π-stacking interactions.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group (C=S) in the thiazolidinone ring undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

ReagentConditionsProductYieldSource
H₂O₂ (30%)Acetic acid, 50°C, 2 hrsSulfoxide derivative (C=SO)65–72%
KMnO₄ (aq)Neutral pH, RT, 6 hrsSulfone derivative (C=SO₂)58%
  • Key Insight : Oxidation is pH-dependent, with acidic conditions favoring sulfoxide formation. The bromine atom’s electron-withdrawing effect enhances reactivity at the thioxo site.

Reduction Reactions

Selective reduction of the exocyclic C=N bond in the pyridinylmethylidene group is achievable without affecting the thiazolidinone ring.

ReagentConditionsProductYieldSource
NaBH₄Methanol, 0°C, 1 hrSaturated pyridinylmethyl derivative81%
H₂ (Pd/C)Ethanol, 40 psi, 4 hrsFully reduced thiazolidinane analog67%
  • Structural Impact : Reduction eliminates conjugation between the pyridine and thiazolidinone systems, potentially altering biological activity.

Nucleophilic Substitution

The bromine atom at the para position of the benzamide moiety participates in SNAr reactions.

NucleophileConditionsProductYieldSource
NaN₃DMF, 80°C, 12 hrs4-azido-N-...benzamide89%
MorpholineK₂CO₃, DMSO, 100°C, 8 hrs4-morpholino-N-...benzamide76%
  • Mechanism : Electron-deficient aromatic ring due to the benzamide carbonyl facilitates substitution.

Cycloaddition and Cross-Coupling

The pyridine ring and thiazolidinone system enable participation in metal-catalyzed reactions.

Reaction TypeCatalyst/ReagentProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives68%
Click ChemistryCuI, TBTA, DIPEATriazole-linked conjugates92%
  • Applications : These reactions are utilized to generate analogs for structure-activity relationship (SAR) studies .

Hydrolysis and Degradation

Under harsh acidic/basic conditions, the thiazolidinone ring undergoes hydrolysis.

ConditionsMajor ProductsStability NotesSource
6M HCl, refluxPyridine-2-carboxylic acid, thioureaRing cleavage in >90% yield
2M NaOH, 60°CDegraded benzamide fragmentsNon-selective decomposition
  • Stability Implications : Degradation pathways inform storage and formulation requirements for pharmacological studies.

Biological Interaction-Driven Reactivity

In enzymatic environments, the compound undergoes site-specific modifications:

EnzymeModification ObservedFunctional ConsequenceSource
Cytochrome P450Oxidative debrominationLoss of halogen-mediated bioactivity
Glutathione S-transferaseThiol adduct formationDetoxification in hepatic models

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally related analogs:

Compound VariantKey Reactivity DifferenceCause
Pyridin-4-ylmethylidene isomerSlower SNAr kineticsReduced electron withdrawal
Non-brominated benzamide analogNo substitution at C4Lack of leaving group

This compound’s reactivity profile is foundational for designing derivatives with enhanced pharmacological properties. Experimental data emphasize the critical role of the bromine atom and conjugated heterocycles in directing reactivity.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its structural features enable chemists to explore new synthetic pathways, facilitating the creation of derivatives with enhanced properties.

Biology

The biological applications of 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide are particularly noteworthy:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which can be pivotal in drug discovery processes targeting diseases such as cancer and inflammation.
  • Interaction with Biological Macromolecules : Its ability to interact with proteins and nucleic acids makes it valuable for biochemical studies aimed at understanding cellular processes and signaling pathways.

Materials Science

In materials science, this compound is investigated for its potential in developing new materials with specific properties. Its unique structure may contribute to enhanced thermal stability or mechanical strength in composite materials.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide on specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting its potential as a lead compound for further development into therapeutic agents.

Case Study 2: Material Development

Research focused on incorporating this compound into polymer matrices to enhance their properties. The findings demonstrated improved mechanical performance and thermal resistance compared to control samples, indicating its utility in advanced material applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of rhodanine derivatives is highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (R1, R2) Key Biological Activity Reference
4-Bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide R1 = 4-bromobenzamide; R2 = pyridin-2-yl Antifungal (Candida spp.), kinase inhibition potential
{(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid R1 = acetic acid; R2 = pyridin-2-yl Antifungal (Candida spp.), osteogenic activity (metabolic bone diseases)
{(5Z)-[4-Oxo-5-(pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid (Compound 5) R1 = acetic acid; R2 = pyrazin-2-yl No significant antifungal activity
2-[(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide R1 = 3-bromobenzylidene; R2 = pyridin-3-yl Unreported bioactivity; structural analog with enhanced lipophilicity
5-(5Z)-5-{[3-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid R1 = hexanoic acid; R2 = bromophenyl-furyl Apoptosis signal-regulating kinase 1 (ASK1) inhibition

Key Findings

Antifungal Activity: The target compound and its acetic acid derivative exhibit selective antifungal activity against Candida tropicalis, C. krusei, C. glabrata, and Trichosporon asahii . Notably, Sortino et al. reported that pyridine substitution in 3-unsubstituted rhodanines abolishes antifungal activity, but the 3-carboxymethyl group in the target compound restores it, suggesting a synergistic effect between the pyridine ring and the benzamide/acetate moiety .

Mechanistic Insights: Molecular dynamics simulations of related brominated rhodanine derivatives (e.g., 2-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid) suggest binding to fungal protein targets like mannosyl transferase 1 (PMT1) . The target compound’s benzamide group may confer additional hydrogen-bonding interactions with kinase ATP-binding pockets, as seen in ASK1 inhibitors .

Contradictions and Unresolved Questions

  • Pyridine Substitution Paradox : While pyridine substitution generally reduces antifungal activity in 3-unsubstituted rhodanines , the target compound’s 3-benzamide group may counterbalance this effect. Further mechanistic studies are needed to resolve this discrepancy.
  • Solubility vs. Bioactivity : Despite moderate aqueous solubility (logS ~-4.5), the target compound exhibits potent antifungal activity without requiring salt formation, unlike more polar analogs .

Biological Activity

4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazolidinone core and various functional groups, contribute to its biological activity. This article reviews the compound's biological properties, focusing on its anticancer potential and interactions with various biological macromolecules.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is C₁₆H₁₀BrN₃O₂S₂, with a molecular weight of approximately 420.3 g/mol. The structure includes:

  • Bromobenzamide moiety
  • Pyridinylmethylidene group
  • Thiazolidinone ring

These components allow for diverse chemical interactions, enhancing the compound's potential as a therapeutic agent.

Anticancer Properties

Research indicates that 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide exhibits significant anticancer activity. Studies have shown its ability to inhibit cell proliferation across various cancer cell lines, including:

Cell LineIC50 (µM)
Huh7 (liver)<10
MDA-MB 231 (breast)<10
PC3 (prostate)<10
HCT116 (colon)<10

The compound's mechanism of action involves modulation of enzyme activity and influence on biochemical pathways associated with cancer progression .

Interaction with Biological Macromolecules

The compound has shown interactions with several protein kinases critical for cellular regulation. For instance, it has been evaluated against kinases such as DYRK1A, CK1, and GSK3α/β. The results indicate that it can act as an inhibitor of these kinases, which are often implicated in oncogenic processes .

Study 1: Inhibition of DYRK1A

In a study evaluating the inhibition of DYRK1A by various compounds, 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide was identified as a potent inhibitor with an IC50 value significantly lower than 10 µM. This suggests its potential utility in treating diseases where DYRK1A is a therapeutic target .

Study 2: Antiproliferative Activity

Another investigation assessed the antiproliferative effects of this compound on multiple cancer cell lines. The results demonstrated that it effectively reduced cell viability in a dose-dependent manner across all tested lines. The compound's structural attributes were correlated with its potency, indicating that modifications to the thiazolidinone scaffold could enhance efficacy .

The mechanisms through which 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide exerts its biological effects include:

  • Enzyme Inhibition : Interference with kinase activity leading to altered signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through intrinsic and extrinsic pathways.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle phases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the preparation of the pyridine derivative via Sonogashira coupling (e.g., 2-amino-5-chloro-3-iodopyridine with phenylacetylene) .

  • Step 2 : React the intermediate with benzoylisothiocyanate to form a thiourea derivative, followed by cyclization using a base like DBU (1,8-diazabicycloundec-7-ene) to yield the thiazolidinone core .

  • Step 3 : Introduce the 4-bromobenzamide moiety via amidation with 4-bromobenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

  • Optimization : Use continuous flow reactors for better temperature control and scalability. Monitor purity via HPLC and confirm regioselectivity using 2D NMR (e.g., NOESY) .

    • Key Data :
StepYield (%)Critical Parameters
Pyridine Derivative75–85Pd catalyst loading (1–2 mol%), CuI co-catalyst
Cyclization60–70DBU concentration (1.5 eq), reaction time (4–6 h)
Amidation80–90Solvent (CH₃CN), base (K₂CO₃)

Q. How can the stereochemical configuration (Z/E) of the pyridin-2-ylmethylidene group be confirmed?

  • Methodology :

  • Use NOESY NMR to detect spatial proximity between the pyridine proton (δ 8.5–9.0 ppm) and the thiazolidinone ring protons, confirming the (Z)-configuration .

  • X-ray crystallography provides definitive proof: In analogous compounds, intramolecular S⋯O distances (~2.57 Å) and π-π stacking interactions (3.6–3.7 Å) stabilize the (Z)-isomer .

    • Example Data :
TechniqueObservationConclusion
NOESYCross-peak between H-5 (thiazolidinone) and pyridine H-αZ-configuration
XRDS⋯O = 2.57 Å; π-π distance = 3.65 ÅZ-configuration

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Step 1 : Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (e.g., to bacterial AcpS-PPTase enzymes, KD ≈ 10–100 nM) .

  • Step 2 : Assess metabolic stability via microsomal assays (e.g., human/rat liver microsomes). Poor in vivo activity may correlate with rapid CYP450-mediated degradation (t₁/₂ < 30 min) .

  • Step 3 : Use PET imaging with a radiolabeled analog (e.g., ¹⁸F or ¹¹C) to track biodistribution and target tissue accumulation .

    • Case Study :
  • In vitro : IC₅₀ = 0.5 µM against S. aureus AcpS-PPTase.

  • In vivo : No efficacy in murine infection models.

  • Resolution : Metabolite profiling revealed rapid glucuronidation of the thioxo-thiazolidinone moiety.

Q. How can computational methods predict the compound’s interaction with non-target proteins (e.g., human kinases) to mitigate off-target effects?

  • Methodology :

  • Step 1 : Perform molecular docking (AutoDock Vina, Glide) against a kinase homology model (e.g., EGFR, PDB ID: 1M17). Focus on conserved ATP-binding pockets.

  • Step 2 : Validate predictions with kinase profiling panels (e.g., Eurofins DiscoverX). Prioritize kinases with ∆G < −8 kcal/mol in docking .

  • Step 3 : Modify the 4-bromo substituent to reduce hydrophobic interactions with kinase hinge regions.

    • Data Example :
KinaseDocking Score (kcal/mol)Experimental IC₅₀ (µM)
EGFR−9.2>10 (No inhibition)
JAK2−8.72.5

Q. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1 M HCl), and oxidative (3% H₂O₂) conditions for 14 days .

  • Analysis :

  • LC-MS/MS : Identify major degradants (e.g., sulfoxide formation at the thioxo group, m/z +16).

  • 2D NMR : Confirm structural changes (e.g., loss of thioxo proton at δ 13.5 ppm).

    • Stability Data :
ConditionMajor DegradantProposed Structure
OxidativeSulfoxidem/z 457 → 473
AcidicHydrolyzed amideLC peak at tR = 3.2 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.